molecular formula C19H21N3O2 B11409349 N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11409349
M. Wt: 323.4 g/mol
InChI Key: YORUBLKDJLXBGW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 1H-benzimidazole.

    Formation of Intermediate: The 2,5-dimethoxybenzaldehyde is reacted with an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 1H-benzimidazole under acidic or basic conditions to form the benzimidazole core.

    Alkylation: The final step involves the alkylation of the benzimidazole core with prop-2-en-1-yl bromide to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and used in drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine would depend on its specific biological or chemical activity. Generally, benzimidazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine: Lacks the prop-2-en-1-yl group.

    N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-thiol: Contains a thiol group instead of an amine.

    N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

The uniqueness of N-(2,5-dimethoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This unique structure could lead to novel applications and activities not observed in similar compounds.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C19H21N3O2/c1-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-14-12-15(23-2)9-10-18(14)24-3/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)

InChI Key

YORUBLKDJLXBGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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